molecular formula C17H20N4O2 B11176366 3-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-5-(4-isopropylphenyl)-2-cyclohexen-1-one

3-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-5-(4-isopropylphenyl)-2-cyclohexen-1-one

Cat. No.: B11176366
M. Wt: 312.37 g/mol
InChI Key: WLKBGQHDJBMBOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-5-(4-isopropylphenyl)-2-cyclohexen-1-one is a structurally complex compound featuring a cyclohexenone core substituted with a 4-isopropylphenyl group at position 5 and a 4-amino-1,2,5-oxadiazol-3-yl (furazan) moiety at position 3. The oxadiazole ring, a nitrogen-rich heterocycle, is known for its role in enhancing metabolic stability and binding affinity in medicinal chemistry .

Properties

Molecular Formula

C17H20N4O2

Molecular Weight

312.37 g/mol

IUPAC Name

3-[(4-amino-1,2,5-oxadiazol-3-yl)amino]-5-(4-propan-2-ylphenyl)cyclohex-2-en-1-one

InChI

InChI=1S/C17H20N4O2/c1-10(2)11-3-5-12(6-4-11)13-7-14(9-15(22)8-13)19-17-16(18)20-23-21-17/h3-6,9-10,13H,7-8H2,1-2H3,(H2,18,20)(H,19,21)

InChI Key

WLKBGQHDJBMBOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC(=CC(=O)C2)NC3=NON=C3N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-5-(4-isopropylphenyl)-2-cyclohexen-1-one typically involves multiple steps, starting with the preparation of the cyclohexenone core, followed by the introduction of the amino-oxadiazole and isopropylphenyl groups. Common synthetic routes include:

    Cyclohexenone Formation: The cyclohexenone core can be synthesized through the aldol condensation of cyclohexanone with an appropriate aldehyde.

    Amino-Oxadiazole Introduction: The amino-oxadiazole moiety can be introduced via a cyclization reaction involving hydrazine derivatives and nitrile oxides.

    Isopropylphenyl Group Addition: The isopropylphenyl group can be attached through a Friedel-Crafts alkylation reaction using isopropyl chloride and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-5-(4-isopropylphenyl)-2-cyclohexen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

3-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-5-(4-isopropylphenyl)-2-cyclohexen-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 3-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-5-(4-isopropylphenyl)-2-cyclohexen-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s cyclohexenone core distinguishes it from imidazolidinones (e.g., IM-7) and triazole derivatives (e.g., TA).
  • The oxadiazole amino group is a rare feature, paralleled only in TA, but its integration into a cyclohexenone framework is unique .

Physicochemical and Pharmacokinetic Properties

While explicit data for the target compound are unavailable, inferences can be drawn from structural analogs:

  • Polarity : The oxadiazole ring introduces dipole-dipole interactions and hydrogen-bonding capacity, which may improve target binding but complicate blood-brain barrier penetration.
  • Stability: Cyclohexenone cores are prone to keto-enol tautomerism, whereas imidazolidinones (e.g., IM-7) exhibit greater rigidity .

Biological Activity

The compound 3-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-5-(4-isopropylphenyl)-2-cyclohexen-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H20N4OC_{16}H_{20}N_4O, with a molecular weight of approximately 284.36 g/mol. The structure features an oxadiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the oxadiazole ring can inhibit bacterial growth effectively. A case study demonstrated that specific modifications to the oxadiazole structure enhanced its antibacterial activity against various strains of bacteria, suggesting that the presence of the 4-amino group plays a crucial role in this activity .

Anticancer Properties

The compound's anticancer potential has been explored in vitro and in vivo. In a study evaluating various oxadiazole derivatives, it was found that certain compounds exhibited cytotoxic effects on cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its ability to inhibit specific enzymes. For example, studies have highlighted its inhibitory effects on human acetylcholinesterase (hAChE), which is critical for neurotransmitter regulation. The compound demonstrated a reversible inhibition pattern with an IC50 value indicating moderate potency . This property suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Table 1: Biological Activities of this compound

Activity Effect Reference
AntimicrobialInhibits bacterial growth
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits hAChE

Case Studies

  • Antimicrobial Efficacy : A recent study tested various derivatives against Staphylococcus aureus and Escherichia coli. The results showed that modifications to the oxadiazole ring significantly improved antibacterial activity compared to non-modified compounds .
  • Cytotoxicity Assays : In vitro assays on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines revealed that the compound exhibited an IC50 value in the micromolar range, indicating a promising lead for further development as an anticancer agent .
  • Neuropharmacological Studies : Behavioral tests in animal models demonstrated that compounds with similar structures could improve cognitive function by inhibiting hAChE, suggesting potential therapeutic applications for cognitive disorders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.